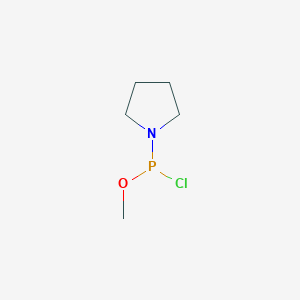

Chloro(methoxy)pyrrolidinophosphine

Description

Properties

CAS No. |

86030-44-6 |

|---|---|

Molecular Formula |

C5H11ClNOP |

Molecular Weight |

167.57 g/mol |

IUPAC Name |

chloro-methoxy-pyrrolidin-1-ylphosphane |

InChI |

InChI=1S/C5H11ClNOP/c1-8-9(6)7-4-2-3-5-7/h2-5H2,1H3 |

InChI Key |

ICWFZORDNMYIGE-UHFFFAOYSA-N |

Canonical SMILES |

COP(N1CCCC1)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

Chloro(methoxy)pyrrolidinophosphine belongs to a broader class of organophosphorus compounds. Key structural analogs and their substituent effects are summarized below:

Table 1: Structural Comparison of Phosphine Derivatives

Table 2: Antimicrobial and Antimalarial Activity of Substituted Compounds

- Chloro Substituents : Enhance lipophilicity, promoting membrane penetration in antibacterial agents. In antimalarial assays, chloro-substituted pyrazolyl oxazepine showed an MIC of 0.32 µg/ml, indicating potent activity .

- Methoxy Substituents : Improve antifungal activity in piperidone derivatives and antimalarial efficacy in benzoxazepines (MIC: 0.28 µg/ml) .

Physicochemical Properties

The methoxy group’s electron-donating nature may reduce electrophilicity compared to nitro or fluoro substituents, affecting reactivity in catalytic processes.

Research Findings and Implications

- Antimalarial Activity : Methoxy-substituted benzoxazepines exhibit lower MIC values (0.28 µg/ml) than fluoro analogs (1.07 µg/ml), highlighting the role of substituent polarity in target interaction .

- Synthetic Utility : Phosphine ligands with methoxy groups may offer tunable steric and electronic profiles for catalysis, though stability under reactive conditions requires further study .

Preparation Methods

Reaction Conditions and Procedure

-

Reagents :

-

Methyldichlorophosphite (10.0 g, 75.24 mmol)

-

Pyrrolidine (5.36 g, 75.24 mmol)

-

Chloroform (50 mL)

-

-

Steps :

-

Pyrrolidine is added dropwise to a chilled (0°C) solution of methyldichlorophosphite in CHCl₃.

-

The mixture is stirred overnight at room temperature.

-

The organic layer is washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is distilled under vacuum to yield this compound as a colorless oil.

-

-

Key Parameters :

-

Yield : 92%

-

Purity : >98% (confirmed by ³¹P NMR)

-

Boiling Point : 80–82°C at 0.5 mmHg

-

Characterization Data

-

³¹P NMR (CDCl₃) : δ 163.2 ppm (singlet), confirming the absence of residual starting materials.

-

FT-IR : Peaks at 740 cm⁻¹ (P–Cl stretch) and 1,260 cm⁻¹ (P–O–C stretch).

Applications in Oligonucleotide Synthesis

This compound serves as a precursor for phosphoramidites , crucial in solid-phase DNA synthesis. Its utility stems from:

Q & A

Q. Why do some studies report divergent enantioselectivity in asymmetric catalysis with this compound?

- Methodological Answer : Steric mismatches between the pyrrolidine backbone and substrate can invert selectivity. Perform X-ray crystallography of catalyst-substrate adducts to map spatial interactions. Test chiral auxiliaries (e.g., BINOL) to amplify selectivity .

Q. How does solvent polarity impact the stability of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.